molecular formula C21H25NOS B2975711 1-(4-benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one CAS No. 403833-82-9

1-(4-benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one

Cat. No.: B2975711
CAS No.: 403833-82-9
M. Wt: 339.5
InChI Key: KKWSMSBRJWEUDS-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one ( 403833-82-9) is an organic compound with the molecular formula C21H25NOS and a molecular weight of 339.49 g/mol . This molecule features a unique structure that combines a 4-benzylpiperidine moiety with a benzylsulfanyl side chain linked through a ketone group, conferring distinct chemical properties for research applications . Its structure offers versatility in synthetic chemistry, with the benzylsulfanyl group contributing to stability and reactivity in substitution reactions, making it a valuable intermediate in the development of novel chemical entities . Piperidine derivatives are recognized as common scaffolds in medicinal chemistry for the design of ligands targeting enzymes and transporters . For instance, functionalized 1-benzylpiperidine compounds are investigated as potential multitarget ligands for complex neurodegenerative disorders, highlighting the research value of this structural class . Supplied with a minimum purity of 90%, this product is intended for research purposes in organic synthesis and chemical biology . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-benzylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NOS/c23-21(17-24-16-20-9-5-2-6-10-20)22-13-11-19(12-14-22)15-18-7-3-1-4-8-18/h1-10,19H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWSMSBRJWEUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Thioether Formation: The benzylated piperidine is reacted with a thiol compound, such as benzyl mercaptan, under basic conditions to form the benzylsulfanyl group.

    Ethanone Introduction: Finally, the ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions using reagents like sodium hydride and alkyl halides.

    Hydrolysis: Acidic or basic hydrolysis can cleave the thioether bond, yielding the corresponding thiol and piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Piperazine : Piperidine derivatives (e.g., ) exhibit greater lipophilicity than piperazine analogs (e.g., ), influencing bioavailability and membrane permeability.
  • Substituent Position : Para-substituted aryl groups (e.g., 4-bromophenyl in ) often improve steric and electronic interactions in receptor binding compared to ortho/meta isomers .

Physicochemical Properties

  • Solubility : Benzylsulfanyl and benzylpiperidin groups likely reduce aqueous solubility due to hydrophobicity, contrasting with more polar derivatives like 1-(4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-one (logP ~2.1) .
  • Melting Points: Piperidin-1-yl ethanones typically melt between 120–150°C, as seen in 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one (mp: 149–151°C) .

Biological Activity

1-(4-benzylpiperidin-1-yl)-2-(benzylsulfanyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H24N2S
  • Molecular Weight : 300.46 g/mol

Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinity for various receptors, particularly sigma receptors. For example, derivatives of benzylpiperidine have shown high affinity for sigma1 receptors (Ki values as low as 3.90 nM) and moderate affinity for sigma2 receptors . This suggests potential applications in neuropharmacology and imaging.

Pharmacological Effects

This compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Compounds in this class have been studied for their effects on mood disorders and neurodegenerative diseases. The following effects have been noted:

  • Antidepressant-like activity : Some derivatives have shown promise in preclinical models of depression.
  • Analgesic properties : Similar compounds have been evaluated for pain relief mechanisms.

Study 1: Sigma Receptor Interaction

A study focused on the interaction of various piperidine derivatives with sigma receptors demonstrated that modifications to the benzyl group significantly influenced receptor affinity and selectivity. The findings suggested that the presence of a sulfanyl group could enhance binding to sigma receptors, which is crucial for developing targeted therapies for psychiatric disorders .

Study 2: Antidepressant Effects

In a controlled animal study, derivatives of the compound were administered to evaluate their antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting the hypothesis that these compounds may modulate serotonin and norepinephrine levels in the brain .

Table 1: Biological Activity of Related Compounds

CompoundSigma1 Ki (nM)Sigma2 Ki (nM)Notes
This compoundTBDTBDPotential antidepressant activity
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240High selectivity for sigma1
3-fluoro derivative3.56667Highest selectivity among tested

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